

4-(N-Methylaminocarbonyl)phenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(*N*-Methylaminocarbonyl)phenylboronic acid

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An In-Depth Technical Guide to **4-(N-Methylaminocarbonyl)phenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Methylaminocarbonyl)phenylboronic acid is a bifunctional organic compound that has emerged as a cornerstone reagent in modern synthetic chemistry. Possessing both a boronic acid group and an *N*-methylamide moiety, it offers a unique combination of reactivity and structural properties. Its primary utility lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental transformation in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its chemical properties, reactivity, applications, and handling protocols, designed to equip researchers and drug development professionals with the critical knowledge required for its effective application.

Chemical Identity and Structural Characteristics

The unique reactivity of **4-(N-Methylaminocarbonyl)phenylboronic acid** stems from its distinct structural features. The boronic acid group is the reactive handle for cross-coupling, while the *N*-methylamide group at the para position influences the electronic nature of the aromatic ring, thereby modulating its reactivity.

Synonyms:

- [4-(methylcarbamoyl)phenyl]boronic acid[1]
- 4-Borono-N-methylbenzamide
- 4-(Methylcarbamoyl)benzeneboronic acid[2]
- 4-[(methylamino)carbonyl]phenylboronic acid

Key Identifiers and Structural Data

Property	Value	Source(s)
CAS Number	121177-82-0	[1][3][4][5]
Molecular Formula	C ₈ H ₁₀ BNO ₃	[1][4][5]
Molecular Weight	178.98 g/mol	[4][5][6]
IUPAC Name	[4-(methylcarbamoyl)phenyl]boronic acid	[1][6]
Canonical SMILES	CNC(=O)C1=CC=C(B(O)O)C=C1	[1][6]
InChI	InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)	[1][6]
InChI Key	UWKSYZHFTGONHY-UHFFFAOYSA-N	[1][6]

Physicochemical Properties

The physical and chemical properties of a reagent are critical for designing experiments, ensuring proper storage, and predicting its behavior in reaction mixtures.

Summary of Physicochemical Data

Property	Value	Source(s)
Appearance	Solid, powder to crystal	[7]
Melting Point	200-220 °C	[2][6][7]
Boiling Point	200-220 °C at 760 mmHg	[2]
Density	1.2 - 1.23 g/cm ³ (Predicted)	[2][7]
pKa	8.32 ± 0.17 (Predicted)	[7]
Solubility	While specific data is limited, phenylboronic acids generally exhibit good solubility in ethers (like dioxane, THF) and ketones, and lower solubility in non-polar hydrocarbon solvents. ^[8] The amide group may increase polarity and affect solubility profiles.	
Refractive Index	1.545 (Predicted)	[2]

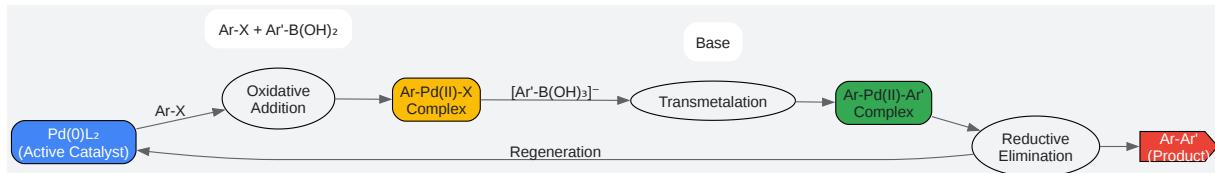
Reactivity, Stability, and Core Applications

The utility of **4-(N-Methylaminocarbonyl)phenylboronic acid** is defined by the interplay of its boronic acid and amide functional groups.

The Boronic Acid Moiety: A Gateway to C-C Bond Formation

The boronic acid group is the primary site of reactivity, making this compound a key participant in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between sp²-hybridized carbon atoms. The reaction involves a palladium catalyst, a base, and couples an organoboron species (the boronic acid) with an organohalide or pseudohalide.

The N-methylamide group, being a mild electron-withdrawing group, can influence the transmetalation step of the catalytic cycle, affecting overall reaction kinetics and yields compared to unsubstituted phenylboronic acid.



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Diagram 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Broader Applications in Science

Beyond its foundational role in C-C bond formation, this reagent is valuable in several research domains:

- Pharmaceutical Development: It serves as a critical intermediate for synthesizing complex molecular architectures found in drug candidates.^[9] Its derivatives are explored for developing new medications, including enzyme inhibitors for cancer and diabetes treatment.
^[9]
- Bioconjugation: The boronic acid's ability to form reversible covalent bonds with diols (present in sugars and glycoproteins) allows it to be used in bioconjugation, facilitating the attachment of biomolecules to surfaces or other molecules for diagnostics and drug delivery systems.^{[9][10]}
- Materials Science: It can be incorporated into polymers and other advanced materials to tailor their electronic and physical properties.^[9]

Stability and Storage

Proper handling and storage are paramount to maintaining the reagent's integrity.

- Chemical Stability: The compound is stable under recommended storage conditions but is sensitive to light.[11]
- Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[7][11] Room temperature storage is generally acceptable.[7]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]
- Anhydride Formation: Like other boronic acids, it can undergo dehydration to form a cyclic trimer anhydride (a boroxine). This process is typically reversible upon addition of water or during the aqueous basic conditions of a Suzuki coupling.

Experimental Protocols and Methodologies

The following sections provide standardized, field-proven protocols for the application and characterization of **4-(N-Methylaminocarbonyl)phenylboronic acid**.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling **4-(N-Methylaminocarbonyl)phenylboronic acid** with an aryl bromide. Note: Reaction conditions, including catalyst, base, and solvent, should be optimized for specific substrates.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

- **4-(N-Methylaminocarbonyl)phenylboronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 equivalents)

- Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
- Schlenk flask or reaction vial
- Inert gas (Nitrogen or Argon)

Methodology:

- Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq.), **4-(N-Methylaminocarbonyl)phenylboronic acid** (1.2 eq.), base (2.0-3.0 eq.), and palladium catalyst (0.03-0.05 eq.).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. The mixture should be stirred to ensure homogeneity.
- Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

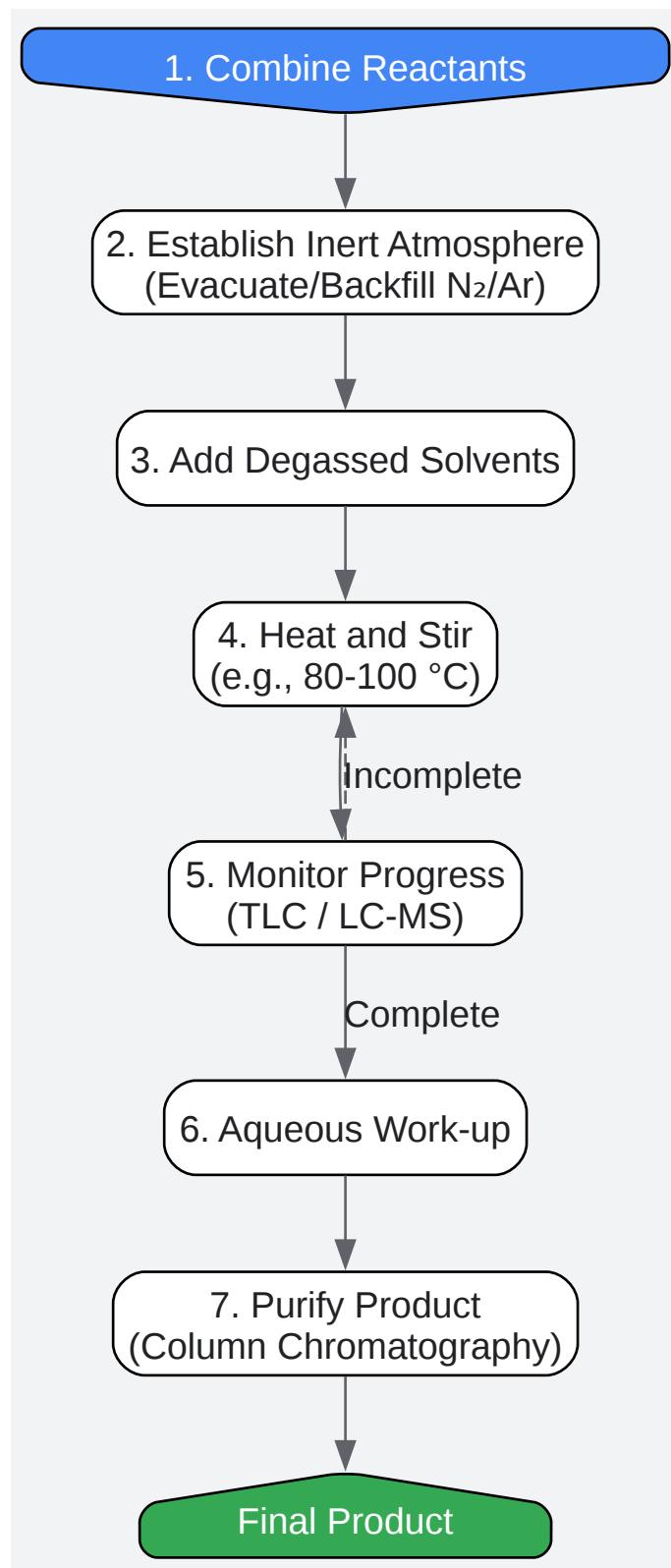
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Diagram 2: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Analytical Characterization: ^1H NMR Spectroscopy

While a specific spectrum is not provided, the expected ^1H NMR signals in a solvent like DMSO-d₆ can be predicted based on the structure:

- Aromatic Protons: Two sets of doublets in the aromatic region (~7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
- Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. Its chemical shift can vary.
- Amide N-H Proton: A quartet or broad signal coupled to the adjacent methyl group (~8.4-8.8 ppm).
- N-Methyl Protons: A doublet at ~2.8 ppm, coupled to the amide N-H proton.

Safety, Handling, and Disposal

Adherence to safety protocols is essential when working with any chemical reagent.

GHS Hazard and Precautionary Statements

Type	Code	Description	Source(s)
Hazard	H302	Harmful if swallowed.	[11]
	H315	Causes skin irritation.	[11]
	H319	Causes serious eye irritation.	[11]
	H335	May cause respiratory irritation.	[11]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[12]
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[11] [12]
	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[12]
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[12]

Handling and First Aid:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [\[12\]](#)[\[13\]](#) Ensure eyewash stations and safety showers are nearby.[\[13\]](#)

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
- First Aid (Inhalation): Move person to fresh air. If breathing is difficult, give oxygen.[12][13]
- First Aid (Skin/Eye Contact): Immediately flush skin or eyes with plenty of water for at least 15 minutes.[12][13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

4-(N-Methylaminocarbonyl)phenylboronic acid stands as a highly valuable and versatile reagent in the toolkit of the modern chemist. Its predictable reactivity in Suzuki-Miyaura coupling, coupled with the modulating influence of its amide functionality, makes it an indispensable building block for the construction of complex biaryl structures central to pharmaceutical and materials science innovation. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for leveraging its full synthetic potential safely and effectively.

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- To cite this document: BenchChem. [4-(N-Methylaminocarbonyl)phenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107187#4-n-methylaminocarbonyl-phenylboronic-acid-chemical-properties>

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